Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate
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Overview
Description
“Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate” is a nitrogen-rich heterocyclic compound . It is a key moiety present in various natural, synthetic, and semi-synthetic chemical building blocks . This compound has multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action .
Synthesis Analysis
The synthesis of this compound involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . This process is conducted in solvent-free conditions via the Biginelli reaction . A one-step method was also developed for the preparation of 2-oxo-1,2,3,4-tetrahydropyrimido [1,2-a]benzimidazole and its derivatives by heating 2-carbomethoxyaminobenzimidazole with acrylic, methacrylic, crotonic, and cinnamic acids at 140–200°C .Molecular Structure Analysis
The dihydropyrimidine ring in this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines involves oxidative functionalization of methyl arenes and in situ generation of urea from UHP in a solvent-free condition . The Biginelli reaction was the first multicomponent reaction introduced for 2-oxo-1,2,3,4-tetrahydropyrimidines synthesis from the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea .Scientific Research Applications
Application 1: Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines
- Summary of Application: The compound is used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines, which are key moieties present in various natural, synthetic and semi-synthetic chemical building blocks .
- Methods of Application: The synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .
- Results or Outcomes: The proposed protocol includes environmentally benign mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product with high yield value even without the use of chromatographic separation technique .
Application 2: Pharmacological Activities
- Summary of Application: 2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action .
- Results or Outcomes: The outcomes include the discovery of various biologically active compounds with therapeutic and pharmacological activities .
Future Directions
The current study demonstrated a robust and gram scale plausible protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines synthesis through C–H functionalization of methyl arenes and in situ generation of urea from UHP in a solvent-free condition . This suggests potential for further exploration and optimization of this synthesis process.
properties
IUPAC Name |
methyl 2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-11(17)6-8-7-16-10-5-3-2-4-9(10)14-13(16)15-12(8)18/h2-5,8H,6-7H2,1H3,(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHJZOVMMRMTHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN2C3=CC=CC=C3N=C2NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate |
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